(3-Butoxy-4-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Butoxy-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance with a white color .
Synthesis Analysis
Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .
Molecular Structure Analysis
The linear formula of “(3-Butoxy-4-chlorophenyl)boronic acid” is H3C(CH2)3OC6H3(Cl)B(OH)2 .
Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .
Physical And Chemical Properties Analysis
“(3-Butoxy-4-chlorophenyl)boronic acid” has a melting point of 147-151°C . The boiling point is 376.1°C at 760 mmHg .
Scientific Research Applications
Comprehensive Analysis of (3-Butoxy-4-chlorophenyl)boronic Acid Applications
(3-Butoxy-4-chlorophenyl)boronic acid: is a versatile organoboron compound that finds its use in various scientific research applications. Below is a detailed analysis of its unique applications across different fields.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic acids, including (3-Butoxy-4-chlorophenyl)boronic acid . This reaction is utilized to form carbon-carbon bonds between various types of organic compounds . The process is known for its mild conditions, functional group tolerance, and the use of environmentally benign organoboron reagents. The ability of (3-Butoxy-4-chlorophenyl)boronic acid to participate in these reactions makes it a valuable compound for synthesizing complex organic molecules.
Protodeboronation Studies
Protodeboronation refers to the removal of the boron group from boronic esters. (3-Butoxy-4-chlorophenyl)boronic acid can be used in studies exploring the protodeboronation of alkyl boronic esters. This process is significant for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in organic synthesis .
Organic Synthesis Building Blocks
As a building block in organic synthesis, (3-Butoxy-4-chlorophenyl)boronic acid is involved in various chemical transformations. These include 1,4-conjugate addition reactions, cross-coupling reactions with diazoesters or potassium cyanate, and the synthesis of biarylketones and phthalides . Its stability and reactivity make it a preferred choice for such applications.
Catalysis Research
In catalysis, (3-Butoxy-4-chlorophenyl)boronic acid can be used to study the effects of boron reagents on the catalytic activity. It can be a part of research focusing on oxidative Heck reactions and intramolecular C-H amidation, which are crucial for the development of new catalytic methods .
properties
IUPAC Name |
(3-butoxy-4-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCPSNXXLWLQHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681672 |
Source
|
Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-4-chlorophenyl)boronic acid | |
CAS RN |
1256346-36-7 |
Source
|
Record name | Boronic acid, B-(3-butoxy-4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.